[(4-Chlorophenyl)thio]acetyl chloride
Overview
Description
“[(4-Chlorophenyl)thio]acetyl chloride” is a chemical compound with the molecular formula C8H6Cl2OS . It consists of 6 Hydrogen atoms, 8 Carbon atoms, 1 Oxygen atom, 1 Sulfur atom, and 2 Chlorine atoms . It is used in the preparation of various derivatives .
Molecular Structure Analysis
The “[(4-Chlorophenyl)thio]acetyl chloride” molecule contains a total of 18 bonds. There are 12 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 acyl halogenide (aliphatic), and 1 sulfide .Scientific Research Applications
- Application : Thiophene-based analogs are of interest to a growing number of scientists as potential biologically active compounds. They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
- Method : The synthesis of thiophene derivatives involves heterocyclization of various substrates .
- Results : Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors. They have a prominent role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .
- Application : The study of the pharmacological activities of newly synthesized N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives .
- Method : The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental). The synthesized compounds were evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species using turbidimetric method and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay .
- Results : The antimicrobial activity results revealed that compounds d1, d2 and d3 have promising antimicrobial activity. Anticancer screening results indicated that compounds d6 and d7 were found to be the most active ones against breast cancer cell line .
Thiophene Derivatives Synthesis
Antimicrobial and Antiproliferative Agents
- Application : 4-Chlorophenol is a precursor to quinizarin, a commercial dye .
- Method : The commercial dye quinizarin is produced by the reaction of phthalic anhydride and 4-chlorophenol followed by hydrolysis of the chloride .
- Results : The resulting quinizarin is used as a dye in various industrial applications .
- Application : Acetyl chloride is produced in the laboratory by the reaction of acetic acid with chlorodehydrating agents .
- Method : Acetyl chloride is produced by the reaction of acetic acid with chlorodehydrating agents such as phosphorus trichloride (PCl3), phosphorus pentachloride (PCl5), sulfuryl chloride (SO2Cl2), phosgene, or thionyl chloride (SOCl2) .
- Results : The resulting acetyl chloride is used in a variety of organic synthesis applications .
- Application : Synthesized thiazol derivatives were evaluated for their antimicrobial potential .
- Method : The synthesized compounds were evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species .
- Results : Some of the synthesized compounds showed promising antimicrobial activity .
Synthesis of Quinizarin
Production of Acetyl Chloride
Antimicrobial Potential of Thiazol Derivatives
- Application : 4-Chlorophenol is an organic compound with the formula C6H4ClOH. It is one of three monochlorophenol isomers. It is a colorless or white solid that melts easily and exhibits significant solubility in water .
- Method : It is prepared by chlorination of phenol, preferably in polar solvents, which tends to yield the 4-chloro derivative .
- Results : It once was produced on a large scale as a precursor to hydroquinone .
- Application : Acetyl chloride is an acyl chloride derived from acetic acid (CH3COOH). It belongs to the class of organic compounds called acid halides. It is a colorless, corrosive, volatile liquid .
- Method : Acetyl chloride is produced in the laboratory by the reaction of acetic acid with chlorodehydrating agents such as phosphorus trichloride (PCl3), phosphorus pentachloride (PCl5), sulfuryl chloride (SO2Cl2), phosgene, or thionyl chloride (SOCl2) .
- Results : The resulting acetyl chloride is used in a variety of organic synthesis applications .
- Application : Synthesized (Z)-(4-((2-chloroquinolin-3-yl)methylene)-5-oxo-2-phenyl-4,5-dihydro-1H-imidazol-1-yl)substituted carbamic (Scheme 9) and evaluated for antimicrobial potential .
- Method : The synthesized compounds were evaluated for their in vitro antimicrobial activity against Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Streptococcus pyogenes by serial broth dilution method using ampicillin as a reference .
- Results : Some of the synthesized compounds showed promising antimicrobial activity .
Preparation of 4-Chlorophenol
Production of Acetyl Chloride
Antimicrobial Potential of Quinolin Derivatives
properties
IUPAC Name |
2-(4-chlorophenyl)sulfanylacetyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2OS/c9-6-1-3-7(4-2-6)12-5-8(10)11/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPKYZVLFINTHHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SCC(=O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(4-Chlorophenyl)thio]acetyl chloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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